molecular formula C25H38O5 B15145395 Simvastatin-d11

Simvastatin-d11

Cat. No.: B15145395
M. Wt: 429.6 g/mol
InChI Key: RYMZZMVNJRMUDD-RUNVQBOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simvastatin-d11 is a deuterium-labeled derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin itself is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. The deuterium labeling in this compound is primarily used for pharmacokinetic studies and to trace the metabolic pathways of Simvastatin in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin-d11 is synthesized by incorporating deuterium atoms into the Simvastatin molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the hydrogenation of Simvastatin using deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce Lovastatin, which is then chemically modified to introduce deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Simvastatin-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Simvastatin-d11 has a wide range of applications in scientific research:

Mechanism of Action

Simvastatin-d11 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. The reduction in cholesterol synthesis leads to an upregulation of low-density lipoprotein receptors, increasing the clearance of low-density lipoprotein from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simvastatin-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .

Properties

Molecular Formula

C25H38O5

Molecular Weight

429.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoate

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,4D3,5D3,6D2

InChI Key

RYMZZMVNJRMUDD-RUNVQBOVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

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